molecular formula C10H12Cl2N2O4S B2492483 n,n-Bis(2-chloroethyl)-2-nitrobenzenesulfonamide CAS No. 455890-94-5

n,n-Bis(2-chloroethyl)-2-nitrobenzenesulfonamide

Cat. No. B2492483
CAS RN: 455890-94-5
M. Wt: 327.18
InChI Key: FMPWFHQUILGARU-UHFFFAOYSA-N
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Description

N,n-Bis(2-chloroethyl)-2-nitrobenzenesulfonamide is a chemical compound that has been used in various scientific research . It is a derivative of estradiol with a nitrogen mustard moiety . This gives it alkylating properties . In vivo, the nitrogen mustard component is active and can alklyate DNA and other cellular components (such as tubulin components) of rapidly dividing cells .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves multiple functional groups . The compound contains nitrogen, chlorine, and sulfur atoms, which contribute to its reactivity .


Chemical Reactions Analysis

This compound is known to undergo various chemical reactions. For instance, it can participate in alkylation of DNA or other cellular components . This causes DNA damage in rapidly dividing cancerous cells leading to cell death and ideally, tumor shrinkage . More detailed information about its chemical reactions can be found in specific scientific studies .

Scientific Research Applications

Catalytic Applications in Chemical Reactions

N,N-Bis(2-chloroethyl)-2-nitrobenzenesulfonamide derivatives have been used in catalytic applications. For instance, a Nickel (II) complex containing a similar sulfonamide structure demonstrated effectiveness in catalyzing the reduction of nitrobenzenes, contributing to green chemistry applications due to the environmental harmlessness of the reaction products (Dayan et al., 2019).

Versatility in Organic Synthesis

In organic chemistry, compounds similar to this compound have shown exceptional versatility. For example, 2- and 4-Nitrobenzenesulfonamides are used for the preparation of secondary amines and for protecting amines, demonstrating their utility in complex organic syntheses (Fukuyama et al., 1995).

Role in Developing Carbonic Anhydrase Inhibitors

Research has shown that derivatives of 4-Chloro-3-nitrobenzenesulfonamide, a related compound, can react with certain electrophilic phenols to produce [1,4]oxazepine-based sulfonamides. These compounds exhibit strong inhibition of human carbonic anhydrases, important for therapeutic applications (Sapegin et al., 2018).

Applications in Analytical Chemistry

Derivatives of this compound have been utilized in analytical chemistry. For example, Sodium N-bromo-p-nitrobenzenesulfonamide, a related compound, has proven useful as an oxidizing titrant in various chemical analyses (Gowda et al., 1983).

Advancements in Sensor Technology

This compound and its derivatives have been explored in sensor technology. One study involved using bis-sulfonamides, similar in structure, for developing sensors to detect heavy metal ions, indicating their potential in environmental and health-care monitoring (Sheikh et al., 2016).

Mechanism of Action

The mechanism of action of n,n-Bis(2-chloroethyl)-2-nitrobenzenesulfonamide involves the alkylation of DNA or other cellular components . This causes DNA damage in rapidly dividing cancerous cells leading to cell death . The compound’s estrogen component allows it to bind more selectively to active estrogen receptors .

Safety and Hazards

N,n-Bis(2-chloroethyl)-2-nitrobenzenesulfonamide is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .

properties

IUPAC Name

N,N-bis(2-chloroethyl)-2-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2N2O4S/c11-5-7-13(8-6-12)19(17,18)10-4-2-1-3-9(10)14(15)16/h1-4H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMPWFHQUILGARU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)N(CCCl)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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